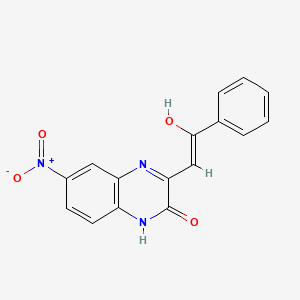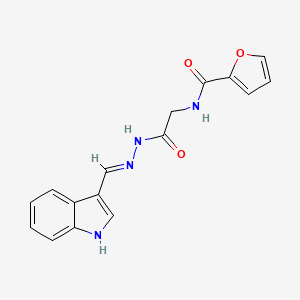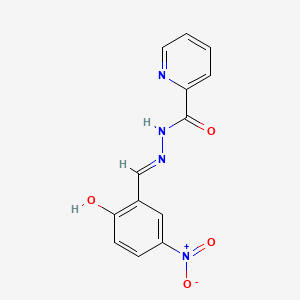
6-nitro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-nitro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone is a complex organic compound with the molecular formula C16H11N3O4 and a molecular weight of 309.27624 g/mol This compound is known for its unique structure, which includes a quinoxalinone core substituted with a nitro group and a phenylethylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone typically involves the condensation of 6-nitroquinoxalin-2-one with 2-oxo-2-phenylethylidene. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
6-nitro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding quinoxaline derivatives using oxidizing agents like potassium permanganate.
Substitution: The phenylethylidene moiety can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines).
Major Products Formed
Reduction: 6-amino-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone.
Oxidation: Quinoxaline derivatives.
Substitution: Various substituted quinoxalinone derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
6-nitro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Wirkmechanismus
The mechanism of action of 6-nitro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
6-nitro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone can be compared with other similar compounds, such as:
6-nitroquinoxalin-2-one: Lacks the phenylethylidene moiety, which may result in different biological activities.
3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone: Lacks the nitro group, which may affect its chemical reactivity and biological properties.
6-amino-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone: The amino group may confer different biological activities compared to the nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which may result in distinct chemical reactivity and biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
254980-00-2 |
|---|---|
Molekularformel |
C16H11N3O4 |
Molekulargewicht |
309.28g/mol |
IUPAC-Name |
3-[(Z)-2-hydroxy-2-phenylethenyl]-6-nitro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H11N3O4/c20-15(10-4-2-1-3-5-10)9-14-16(21)18-12-7-6-11(19(22)23)8-13(12)17-14/h1-9,20H,(H,18,21)/b15-9- |
InChI-Schlüssel |
STBHFUGEKVMJSL-DHDCSXOGSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B604433.png)
![4-BROMO-2-[(E)-{[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL]PHENOL](/img/structure/B604434.png)

![ethyl 1-[4-(aminosulfonyl)phenyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B604437.png)
![(E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B604439.png)
![2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-BIS(4-METHOXYPHENYL)FURAN-3-CARBONITRILE](/img/structure/B604441.png)

![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B604446.png)
![3-[(2-hydroxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B604447.png)

![N'-[(1e)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide](/img/structure/B604450.png)
![2-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL](/img/structure/B604452.png)
![6-(4-Chlorophenyl)benzo[a]phenazin-5-ol](/img/structure/B604453.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B604456.png)
